Methyl 2-oxo-4-((3-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 2-oxo-4-((3-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate: is a complex organic compound characterized by its unique structure, which includes a quinoline core, a trifluoromethyl group, and a benzylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its biological activity has been explored in various assays, showing potential as an inhibitor of certain enzymes or receptors.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Its unique properties make it suitable for use in advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Quinoline derivatives: These compounds share the quinoline core but may differ in the substituents attached to the core.
Trifluoromethyl-containing compounds: These compounds contain the trifluoromethyl group but may have different core structures.
Benzylamino derivatives: These compounds feature the benzylamino moiety but may have different heterocyclic cores.
Uniqueness: Methyl 2-oxo-4-((3-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate stands out due to its combination of the quinoline core, trifluoromethyl group, and benzylamino moiety, which together contribute to its unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
methyl 2-oxo-4-[[3-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-27-18(26)15-16(13-7-2-3-8-14(13)24-17(15)25)23-10-11-5-4-6-12(9-11)19(20,21)22/h2-9H,10H2,1H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMAHQILUMOTBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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